

Sulfo Cy5.5-COOH: A Comprehensive Technical Guide to its Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo Cy5.5-COOH**

Cat. No.: **B3251683**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent dye **Sulfo Cy5.5-COOH**, a sulfonated cyanine dye widely utilized in biological and biomedical research. Renowned for its near-infrared (NIR) fluorescence, high molar extinction coefficient, and excellent water solubility, **Sulfo Cy5.5-COOH** has become an invaluable tool for labeling and tracking biomolecules in a variety of applications, including fluorescence microscopy, flow cytometry, and *in vivo* imaging.

Core Physicochemical Properties

Sulfo Cy5.5-COOH is characterized by its strong absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, thus enabling high signal-to-noise ratios in complex biological samples. The presence of sulfonic acid groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents.[\[1\]](#)

Quantitative Data Summary

The key quantitative parameters of **Sulfo Cy5.5-COOH** are summarized in the table below. These values are critical for accurate quantification and for designing robust experimental protocols.

Property	Value	Reference
Molar Extinction Coefficient (ϵ)	195,000 - 250,000 M ⁻¹ cm ⁻¹	[2] [3]
Excitation Maximum (λ_{ex})	~673 - 678 nm	[2] [3]
Emission Maximum (λ_{em})	~691 - 707 nm	[2]
Molecular Weight	~1017.3 g/mol	[2]
Solubility	Water, DMSO, DMF	[2]

Experimental Protocol: Determination of Molar Extinction Coefficient

The accurate determination of the molar extinction coefficient is crucial for quantifying the concentration of **Sulfo Cy5.5-COOH** solutions and for calculating the degree of labeling in bioconjugation reactions. The following protocol outlines the standard spectrophotometric method based on the Beer-Lambert law.

Materials

- **Sulfo Cy5.5-COOH**
- High-purity solvent (e.g., deionized water, PBS, or DMSO)
- UV-Vis spectrophotometer
- Calibrated quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks and pipettes

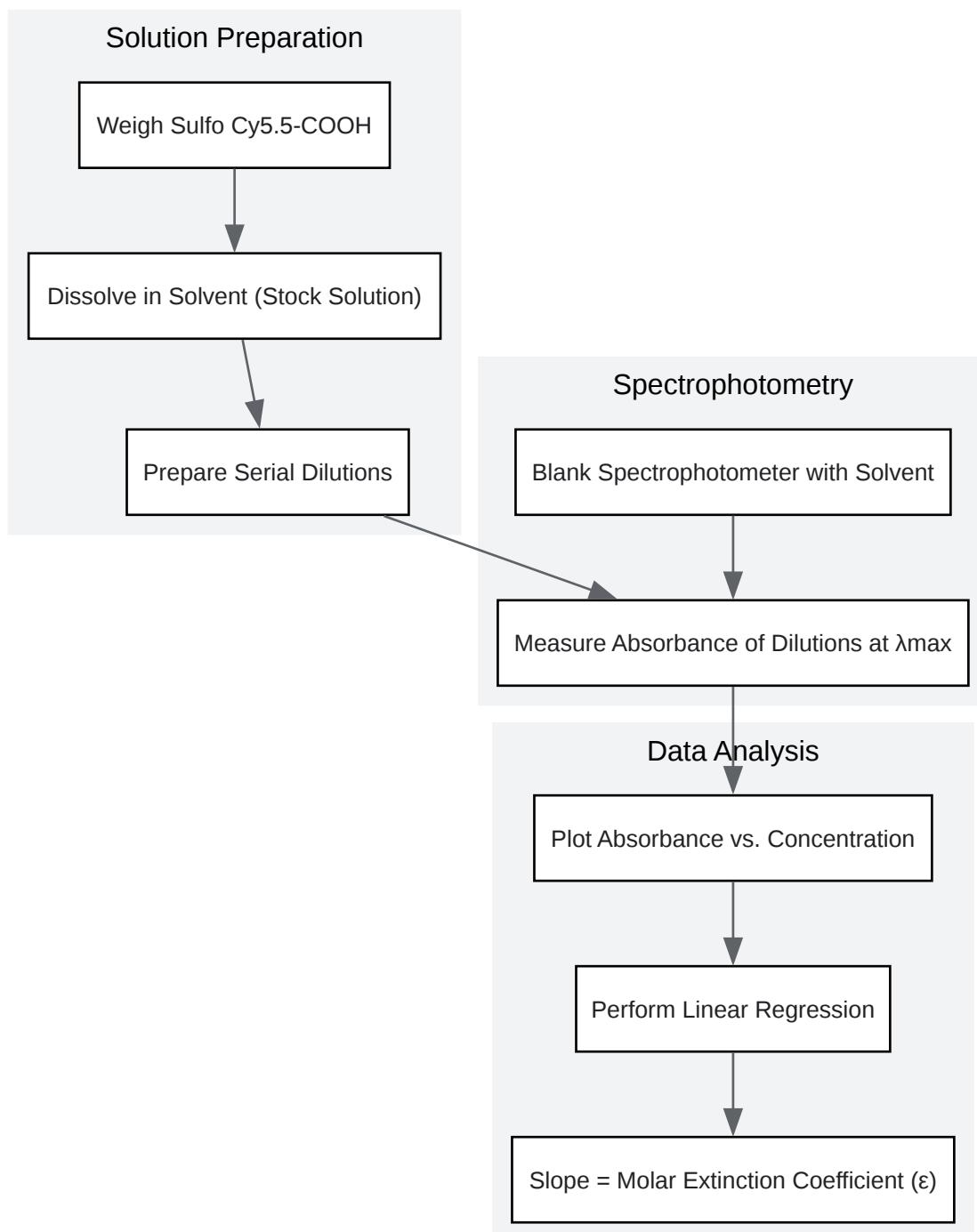
Procedure

- Stock Solution Preparation:

- Accurately weigh a small amount of **Sulfo Cy5.5-COOH** powder using an analytical balance.
- Dissolve the powder in a known volume of the chosen solvent to prepare a concentrated stock solution. Ensure complete dissolution.

• Serial Dilutions:

- Perform a series of accurate dilutions of the stock solution to prepare at least five different concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.


• Spectrophotometric Measurement:

- Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of **Sulfo Cy5.5-COOH** (approximately 600-750 nm).
- Use the same solvent as used for the dye solutions to zero the spectrophotometer (blank measurement).
- Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_{max}).

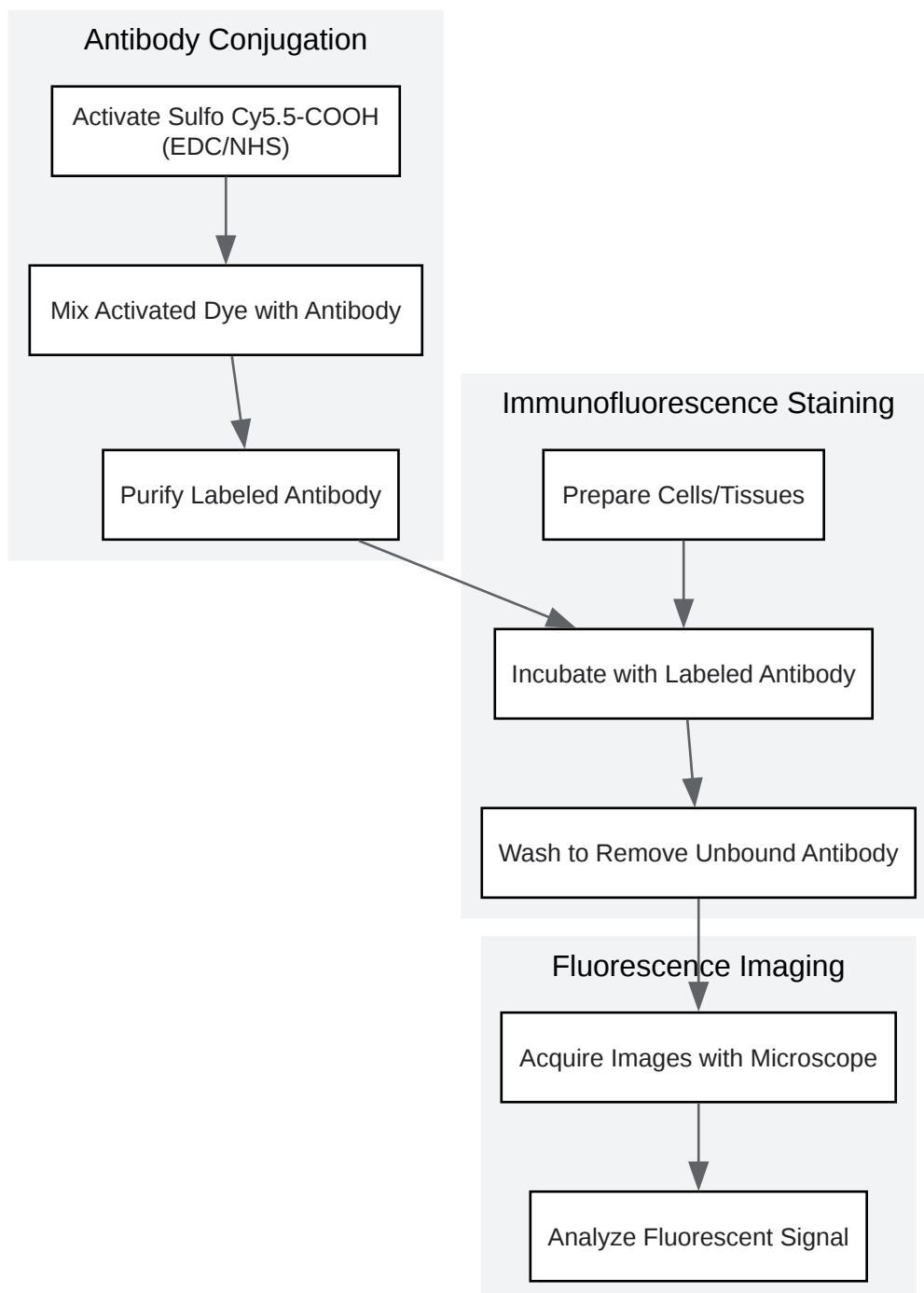
• Data Analysis:

- Plot the measured absorbance at λ_{max} against the corresponding molar concentration for each dilution.
- Perform a linear regression analysis on the data points. The plot should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert law ($A = \epsilon cl$).
- The molar extinction coefficient (ϵ) is determined from the slope of the linear regression line.

The following diagram illustrates the workflow for determining the molar extinction coefficient.

[Click to download full resolution via product page](#)

Workflow for Molar Extinction Coefficient Determination.


Application: Antibody Labeling and Immunofluorescence Workflow

The carboxylic acid group on **Sulfo Cy5.5-COOH** allows for its covalent conjugation to primary amines on biomolecules, such as the lysine residues of antibodies, through the use of carbodiimide chemistry (e.g., EDC and NHS). This makes it a versatile tool for creating fluorescently labeled probes for various immunoassays.

General Protocol for Antibody Conjugation

- **Antibody Preparation:** The antibody should be in an amine-free buffer (e.g., PBS) at a suitable concentration.
- **Activation of Sulfo Cy5.5-COOH:** The carboxylic acid is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more reactive NHS ester.
- **Conjugation Reaction:** The activated Sulfo Cy5.5-NHS ester is then mixed with the antibody solution. The NHS ester reacts with primary amines on the antibody to form stable amide bonds.
- **Purification:** The resulting labeled antibody is purified from the unreacted dye and coupling reagents, typically by size exclusion chromatography or dialysis.

The following diagram illustrates the logical workflow for antibody labeling and its subsequent use in immunofluorescence.

[Click to download full resolution via product page](#)

Workflow for Antibody Labeling and Immunofluorescence.

The use of **Sulfo Cy5.5-COOH**-conjugated antibodies in immunofluorescence allows for the specific detection and visualization of target antigens within cells and tissues, providing

valuable insights into protein localization and expression. The bright and photostable fluorescence of Sulfo Cy5.5 ensures high-quality imaging results, making it a preferred choice for demanding imaging applications in life sciences and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Antibody Conjugation - Creative BioMart [creativebiomart.net]
- 3. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 4. To cite this document: BenchChem. [Sulfo Cy5.5-COOH: A Comprehensive Technical Guide to its Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3251683#molar-extinction-coefficient-of-sulfo-cy5-5-cooh>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com